molecular formula C23H17N3O5 B11637163 methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate

methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate

Cat. No.: B11637163
M. Wt: 415.4 g/mol
InChI Key: QUNJVLSEWUVDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate is a complex heterocyclic compound characterized by a fused tetracyclic core containing three nitrogen atoms and three ketone groups. The structure includes a benzoate ester substituent at the 4-position, which enhances solubility and modulates electronic properties. Crystallographic analysis tools such as SHELXL and Mercury are critical for resolving its three-dimensional conformation and intermolecular interactions.

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate

InChI

InChI=1S/C23H17N3O5/c1-26-20-17(21(28)25-23(26)30)15(11-7-9-12(10-8-11)22(29)31-2)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,24H,1-2H3,(H,25,28,30)

InChI Key

QUNJVLSEWUVDNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetracyclic core, followed by the introduction of the methyl and benzoate groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Key Functional Groups Melting Point Biological Activity Reference
Methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[...]benzoate (Target) C₂₃H₁₇N₃O₅ Triazatetracyclo core, methyl benzoate Not reported Potential PDE inhibition (inferred)
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[...]dione (Tadalafil analog) C₂₂H₁₉N₃O₅ Triazatetracyclo core, benzodioxol substituent Not reported PDE-5 inhibitor, vasodilation
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₇H₁₄ClN₃O₆S₂ Benzodithiazine core, dihydroxybenzylidene hydrazine 310–311°C (dec.) Not reported
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]one C₁₇H₁₃NO₃S₂ Dithia-azatetracyclo core, methoxyphenyl Not reported Not reported
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid C₁₂H₈F₃N₃O₄ Benzoimidazole core, nitro/trifluoromethyl groups 279.4°C Not reported

Key Observations:

Core Heterocyclic Framework :

  • The target compound and its tadalafil analog share a triazatetracyclo backbone, but the latter replaces the benzoate group with a benzodioxol moiety. This substitution may enhance binding to PDE enzymes due to increased electron density.
  • In contrast, benzodithiazine derivatives (e.g., ) incorporate sulfur atoms, which alter electronic properties and may reduce metabolic stability compared to nitrogen-rich cores.

Substituent Effects: The methyl benzoate group in the target compound improves solubility compared to non-esterified analogs like the benzoimidazole derivative . Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) increase reactivity but may compromise bioavailability due to heightened hydrophobicity.

Biological Activity: The tadalafil analog demonstrates PDE-5 inhibition, suggesting the triazatetracyclo framework is critical for enzyme interaction. The target compound’s benzoate group may modulate selectivity toward other PDE isoforms.

Spectroscopic techniques (e.g., IR, NMR) and X-ray crystallography (using SHELX ) are standard for confirming structures of such complex heterocycles.

Notes

  • Contradictions in similarity metrics (as noted in ) highlight the need for multi-parameter comparisons (e.g., topology, pharmacophores) to assess functional equivalence.

Biological Activity

Methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate is a complex organic compound characterized by its unique multi-cyclic structure and various functional groups. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H19N3O5
  • Molecular Weight : 395.41 g/mol
  • CAS Number : 356082-50-3

The compound's structure includes a benzoate moiety attached to a tricyclic core featuring multiple nitrogen and oxygen functionalities that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
MDA-MB-23115.0Cell cycle arrest

The compound was observed to induce apoptosis via the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of bacterial strains.

Table: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : It can modulate receptor activity related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been noted as a result of treatment with this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.